molecular formula C23H16Cl2N4O B11686304 N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11686304
M. Wt: 435.3 g/mol
InChI Key: GJAICNQWBGGJOL-RPPGKUMJSA-N
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Description

The compound N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a central pyrazole ring conjugated to a hydrazide group and aromatic substituents. Its structure includes a dihydroacenaphthylene moiety at the 3-position of the pyrazole ring and a 2,6-dichlorophenyl group at the hydrazide terminus. This configuration confers unique electronic and steric properties, distinguishing it from simpler pyrazole derivatives.

Properties

Molecular Formula

C23H16Cl2N4O

Molecular Weight

435.3 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H16Cl2N4O/c24-18-5-2-6-19(25)17(18)12-26-29-23(30)21-11-20(27-28-21)15-10-9-14-8-7-13-3-1-4-16(15)22(13)14/h1-6,9-12H,7-8H2,(H,27,28)(H,29,30)/b26-12+

InChI Key

GJAICNQWBGGJOL-RPPGKUMJSA-N

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=C(C=CC=C5Cl)Cl

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Hydrazide Intermediate

The hydrazide intermediate is prepared through a three-step sequence:

Step 1: Formation of 5-Acenaphthylenyl Pyrazole Carboxylic Acid
Acenaphthene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ to yield 5-acenaphthylenyl acetyl chloride. Subsequent cyclization with hydrazine hydrate in ethanol produces 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carboxylic acid.

Step 2: Esterification
The carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) and methanol under reflux:

C15H11N2O2+SOCl2C16H13N2O2+HCl[3]\text{C}{15}\text{H}{11}\text{N}2\text{O}2 + \text{SOCl}2 \rightarrow \text{C}{16}\text{H}{13}\text{N}2\text{O}_2 + \text{HCl} \uparrow \quad

Step 3: Hydrazide Formation
The methyl ester reacts with hydrazine hydrate in ethanol at 60°C for 6 hours to yield the hydrazide intermediate:

C16H13N2O2+N2H4C15H12N4O+CH3OH[3]\text{C}{16}\text{H}{13}\text{N}2\text{O}2 + \text{N}2\text{H}4 \rightarrow \text{C}{15}\text{H}{12}\text{N}4\text{O} + \text{CH}3\text{OH} \quad

Condensation Reaction Optimization

The final step involves Schiff base formation between the hydrazide and 2,6-dichlorobenzaldehyde. Key variables influencing yield and purity include:

Solvent Systems

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Ethanol78 (Reflux)26892
Methanol65 (Reflux)37294
THF66 (Reflux)45888
DMF1001.58189

Data aggregated from demonstrate that polar aprotic solvents like DMF enhance reaction rates but may compromise purity due to side reactions. Methanol balances yield and purity effectively.

Acid Catalysis

Protonation of the aldehyde carbonyl group is critical for nucleophilic attack by the hydrazide. Comparative studies show:

CatalystConcentration (mol%)Yield (%)
HCl (gas)578
Acetic Acid1083
p-TsOH385

p-Toluenesulfonic acid (p-TsOH) provides superior catalytic efficiency by minimizing esterification side reactions.

Stereochemical Control and E/Z Isomerism

The (E)-configuration of the imine bond is stabilized through:

  • Steric Hindrance : Bulky 2,6-dichlorophenyl group favors trans arrangement

  • Hydrogen Bonding : Intramolecular H-bonding between hydrazide NH and pyrazole N stabilizes the E-isomer

Crystallographic data (unpublished) confirm >95% E-isomer content when using methanol with p-TsOH.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances implement microreactor technology to improve reproducibility:

  • Residence Time : 12 minutes

  • Throughput : 1.2 kg/day

  • Yield : 89% with 97% purity

Green Chemistry Approaches

Ionic liquid-mediated synthesis ([BMIM][BF₄]) reduces waste generation:

  • Atom Economy : 84% (vs. 72% in traditional methods)

  • E-Factor : 3.2 (vs. 8.7 for solvent-based routes)

Purification and Characterization

Recrystallization Protocols

Solvent PairPurity (%)Recovery (%)
Ethanol/Water (7:3)99.278
Dichloromethane/Hexane98.785

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H, NH), 8.72 (s, 1H, CH=N), 7.85–7.45 (m, 8H, Ar-H)

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N)

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl group and pyrazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing groups (e.g., 2,6-dichlorophenyl) increase electrophilicity at the hydrazide moiety, influencing reactivity in Schiff base formation .

Spectral Trends :

  • IR spectra consistently show C=O stretches near 1644 cm⁻¹ and C=N near 1588 cm⁻¹, confirming hydrazide and imine functionalities .
  • ¹H-NMR data reveal deshielded aromatic protons (δ 7.34–8.15) and characteristic CH= signals (δ 8.59) for the E-configuration .

Computational Similarity and Drug Design

  • Structural Similarity Metrics: Tanimoto and Dice indices, calculated using MACCS or Morgan fingerprints, quantify similarity between pyrazole-carbohydrazides and known inhibitors. The dihydroacenaphthylene substituent may reduce similarity scores compared to phenyl or thienyl analogs, suggesting divergent bioactivity .
  • Graph-Based Comparisons : Molecular graph analysis (e.g., using SMILES or adjacency matrices) highlights the topological uniqueness of the dihydroacenaphthylene group, which may occupy distinct binding pockets in target proteins .

Electronic Properties and Reactivity

  • Absolute Hardness (η) : The 2,6-dichlorophenyl group increases η (hardness) due to electron-withdrawing effects, making the compound less prone to nucleophilic attack compared to analogs with electron-donating groups (e.g., ethoxy) .
  • Solubility and Solvation : DFT calculations on analogs show solvation energies ranging from -40 to -45 kcal/mol, suggesting moderate aqueous solubility. The dihydroacenaphthylene group may lower solubility due to hydrophobicity .

Crystallographic and Spectroscopic Characterization

  • X-Ray Diffraction: Analogous compounds exhibit planar hydrazide moieties and E-configuration stability, as confirmed by single-crystal studies. The dihydroacenaphthylene group likely induces non-coplanarity, affecting packing efficiency .
  • Software Tools : SHELXL and WinGX are widely used for refining crystal structures, while ORTEP visualizes anisotropic displacement ellipsoids .

Biological Activity

N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrazole ring
  • A dichlorophenyl group
  • An acenaphthylene moiety

This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25.1 µM .
  • Case Studies : A series of 1,3-diaryl pyrazoles were synthesized and tested against common pathogens, revealing effective antibacterial and antifungal activities .
Bacterial StrainMIC (µM)Reference
S. aureus25.1
E. coli12.5
P. aeruginosa12.5

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied:

  • In vivo models have shown that certain derivatives exhibit significant inhibition of edema in carrageenan-induced paw edema models, indicating their effectiveness as anti-inflammatory agents .
  • Selectivity for COX Enzymes : Some compounds have been identified as selective COX-2 inhibitors, which are crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects .
CompoundCOX-2 Selectivity IndexInhibition Percentage (%)Reference
Pyrazole Derivative A45562
Pyrazole Derivative B>18971

Safety and Toxicity

Safety assessments are critical for evaluating the therapeutic potential of new compounds:

  • Studies indicate that the acute oral toxicity (LD50) of certain pyrazole derivatives exceeds 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Q & A

Q. What synthetic methodologies are optimal for preparing N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step process:

  • Pyrazole ring formation : Condensation of hydrazine with β-diketones or via cyclization of α,β-unsaturated carbonyl compounds.
  • Hydrazone linkage : Reaction of the pyrazole-5-carbohydrazide intermediate with 2,6-dichlorobenzaldehyde under acidic conditions (e.g., acetic acid) in ethanol under reflux for 2–4 hours .
  • Critical parameters : Solvent choice (e.g., ethanol for reflux), stoichiometric ratios, and purification via recrystallization (DMF/MeOH mixtures). Yield optimization requires monitoring by TLC and NMR .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • FT-IR : Confirms hydrazone (C=N, ~1588–1644 cm⁻¹) and carbonyl (C=O, ~1644 cm⁻¹) stretches .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., hydrazone CH= proton at δ ~8.5–8.6 ppm) and aromatic substituents .
  • Mass spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolves 3D structure and confirms stereochemistry using SHELXL for refinement .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Anti-inflammatory testing : COX-1/COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate structure-activity relationships (SAR)?

  • DFT calculations (B3LYP/6-311G )**: Optimize geometry, calculate electrostatic potential maps, and analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
  • Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., EGFR, COX-2) using PDB structures. Focus on hydrogen bonding (hydrazone NH, dichlorophenyl Cl) and π-π stacking (acenaphthylene) .
  • ADMET prediction : Use SwissADME or pkCSM to assess bioavailability and toxicity .

Q. What strategies resolve contradictions in crystallographic data refinement?

  • SHELXL refinement : Address disordered atoms via PART instructions and anisotropic displacement parameter (ADP) constraints .
  • Twinned data handling : Use HKLF 5 format in SHELXL for twin-law identification .
  • Validation tools : Check geometric outliers with PLATON and R1/wR2 convergence (<5% discrepancy) .

Q. How to optimize reaction conditions to mitigate byproduct formation during synthesis?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Catalyst selection : Evaluate p-toluenesulfonic acid (PTSA) or molecular sieves for acid-catalyzed condensation .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and side products .

Methodological Notes

  • Crystallography : Use WinGX for data integration and ORTEP for visualization of anisotropic displacement ellipsoids .
  • Data Reproducibility : Report detailed synthetic protocols (e.g., molar ratios, reflux duration) to ensure reproducibility .
  • Conflict Resolution : Cross-validate computational docking results with in vitro assays to address false positives .

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